5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

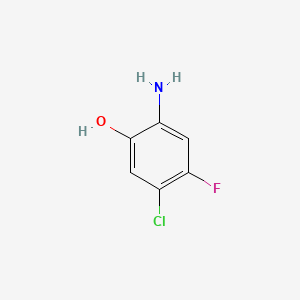

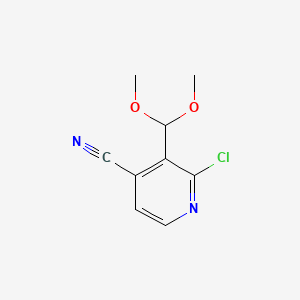

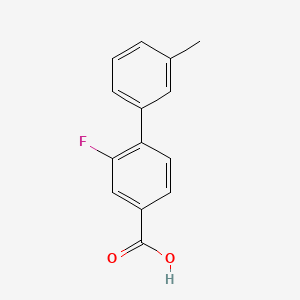

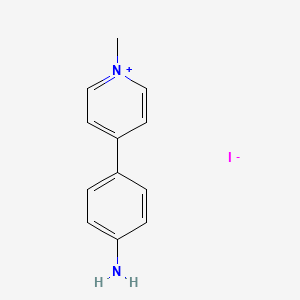

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 1218791-07-1. It has a molecular weight of 208.02 . The IUPAC name for this compound is 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-furaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BO4/c1-10(2)6-13-11(14-7-10)9-4-3-8(5-12)15-9/h3-5H,6-7H2,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20C .Aplicaciones Científicas De Investigación

Synthesis of Antitumor Agents

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde has been utilized in the synthesis of various derivatives with potential antitumor activity. The synthesis involved reactions with compounds like 2-acetylfuran and 2-acetylthiophene. Notably, one of the synthesized derivatives demonstrated superior efficacy compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening (Matiichuk et al., 2020).

Cytotoxicity and MMP Inhibition

Furyl(thienyl)-2-carbaldehydes, derivatives of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde, were synthesized and evaluated for their cytotoxicity and matrix metalloproteinase (MMP) inhibition. The study suggested the impact of heterocycle and organoelement substituent structure on these properties (Ignatovich et al., 2015).

Antioxidant Agents Synthesis

A series of chalcone derivatives synthesized from 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde and other components demonstrated potential antioxidant activity. The synthesized compounds were supported by in vitro studies and molecular docking, revealing their interactions with specific enzymes (Prabakaran et al., 2021).

Photophysical Properties for Sensing Applications

Improved synthetic methods for furans led to the development of compounds with notable photophysical properties. These compounds were studied for their applicability in the field of metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).

Green Chemistry Synthesis of Bioactive Compounds

Furan-2-carbaldehydes, derived from biomass, were used as C1 building blocks for synthesizing quinazolin-4(3H)-ones. The process utilized photocatalytic C–C bond cleavage without needing protection for hydroxyl, carboxyl, amide, or secondary amino groups, aligning with green chemistry principles (Yu et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and ensuring good ventilation during use .

Propiedades

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-10(2)6-13-11(14-7-10)9-4-3-8(5-12)15-9/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUIKLVGTQAWHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675195 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |

CAS RN |

1218791-07-1 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)